FT827 is categorized under small molecule inhibitors and is part of a broader class of compounds that target deubiquitinating enzymes. The International Union of Pure and Applied Chemistry (IUPAC) name for FT827 is N-(4-(4-hydroxy-4-((1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)sulfonyl)phenyl)acetamide, with the CAS number 1959537-86-0 . This compound has been synthesized and characterized by various research groups focused on drug discovery.
The synthesis of FT827 involves several key steps, typically starting from commercially available precursors. The synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by functionalization to introduce the vinylsulfonamide moiety. Specific methods include:
Each step requires careful control of reaction conditions to ensure high yields and minimize byproducts.
The molecular structure of FT827 can be described as follows:
The three-dimensional conformation of FT827 reveals that it binds tightly to the USP7 active site, forming a covalent bond with Cys223, which is critical for its inhibitory activity .
FT827 primarily undergoes a covalent reaction with the thiol group of Cys223 in USP7. This reaction can be characterized as follows:
Further studies using mass spectrometry have confirmed that FT827 selectively modifies USP7 without affecting other deubiquitinating enzymes, underscoring its selectivity and potential therapeutic utility .
The mechanism by which FT827 inhibits USP7 involves competitive binding at the enzyme's active site. Upon binding:
This mechanism highlights FT827's potential as a powerful tool in modulating USP7 activity in various biological contexts.
FT827 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in biological assays and potential therapeutic applications.
FT827 has significant potential applications in various fields:
Ubiquitin-specific protease 7 (USP7), also termed herpesvirus-associated ubiquitin-specific protease (HAUSP), is a cysteine-dependent deubiquitinating enzyme (DUB) that hydrolyzes isopeptide bonds between ubiquitin and substrate proteins. This activity rescues substrates from proteasomal degradation and modulates their stability, localization, and function [3] [7]. Structurally, USP7 comprises three functional domains:
USP7’s pathological significance arises from its regulation of oncoproteins and tumor suppressors. Key substrates include:
Table 1: Key USP7 Substrates and Cancer-Relevant Functions
Substrate Category | Representative Substrates | Role in Cancer Pathogenesis |
---|---|---|
Tumor suppressors | p53, PTEN | Degradation promotes uncontrolled proliferation |
Oncoproteins | MDM2, N-Myc | Stabilization enhances anti-apoptotic signaling |
DNA repair factors | XPC, Rad18, Claspin | Enables survival under genotoxic stress |
Epigenetic modulators | DNMT1, UHRF1, EZH2 | Silencing of tumor suppressor genes |
Overexpression of USP7 is clinically correlated with aggressive malignancies. For example:
Targeting USP7 offers a dual mechanism for cancer therapy:
Table 2: USP7 Overexpression in Human Cancers
Cancer Type | Clinical Association | Reference |
---|---|---|
Glioma | Gradual increase from Grade I to IV | [3] |
Prostate cancer | Correlates with tumor aggressiveness | [3] |
Ovarian carcinoma | Induces cell invasion; poor survival correlation | [3] |
Non-small cell lung cancer | Promotes epithelial-mesenchymal transition (EMT) | [3] |
Multiple myeloma | Drives resistance to proteasome inhibitors | [9] |
Additionally, USP7 inhibition disrupts DNA damage tolerance pathways (e.g., translesion synthesis) and epigenetic reprogramming—mechanisms exploited by therapy-resistant tumors [3] [9]. This multi-faceted impact positions USP7 as a high-value target for overcoming chemoresistance.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9